molecular formula C8H10Cl2N2O B2853105 Furo[3,2-c]pyridin-2-ylmethanamine dihydrochloride CAS No. 153863-96-8

Furo[3,2-c]pyridin-2-ylmethanamine dihydrochloride

Cat. No.: B2853105
CAS No.: 153863-96-8
M. Wt: 221.08
InChI Key: YCPNHDNMDQZRII-UHFFFAOYSA-N
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Description

Furo[3,2-c]pyridin-2-ylmethanamine dihydrochloride is a bicyclic heteroaromatic compound with a fused furan-pyridine core and a methanamine substituent. Its molecular formula is C₈H₈N₂O, with a dihydrochloride salt enhancing solubility and stability. Key structural identifiers include:

  • SMILES: C1=CN=CC2=C1OC(=C2)CN
  • InChIKey: YUKMXPMKWBYBKK-UHFFFAOYSA-N
  • Collision Cross-Section (CCS): Predicted values for adducts range from 126.1 Ų ([M+H]⁺) to 139.7 Ų ([M+Na]⁺), indicating moderate molecular compactness in mass spectrometry .

Properties

IUPAC Name

furo[3,2-c]pyridin-2-ylmethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O.2ClH/c9-4-7-3-6-5-10-2-1-8(6)11-7;;/h1-3,5H,4,9H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCPNHDNMDQZRII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1OC(=C2)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153863-96-8
Record name furo[3,2-c]pyridin-2-ylmethanamine dihydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furo[3,2-c]pyridin-2-ylmethanamine dihydrochloride typically involves the following steps:

    Formation of the Furo[3,2-c]pyridine Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the furo[3,2-c]pyridine ring.

    Introduction of the Methanamine Group: The methanamine group is introduced through a series of reactions, including amination and reduction.

    Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Bulk Synthesis: Large quantities of starting materials are reacted under controlled conditions to form the desired product.

    Purification: The crude product is purified using techniques such as crystallization, distillation, or chromatography.

    Quality Control: The final product is subjected to rigorous quality control tests to ensure it meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Furo[3,2-c]pyridin-2-ylmethanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Cancer Treatment

Furo[3,2-c]pyridin-2-ylmethanamine dihydrochloride has shown promise as an inhibitor of the epidermal growth factor receptor (EGFR), which is often overexpressed in non-small cell lung cancer (NSCLC). Research indicates that compounds derived from this class can effectively suppress both wild-type and mutant forms of EGFR, demonstrating IC50 values in the nanomolar range . This suggests potential for developing targeted therapies that could overcome drug resistance commonly seen with existing EGFR inhibitors.

Neuroprotective Properties

Preliminary studies highlight the neuroprotective effects of this compound, particularly in the context of neurodegenerative diseases. Its anti-inflammatory properties may contribute to its effectiveness in mitigating neuroinflammation, a key factor in conditions such as Alzheimer's disease.

Anti-inflammatory Effects

Research has demonstrated that derivatives of furo[3,2-c]pyridin-2-ylmethanamine exhibit significant anti-inflammatory activities. In vitro studies have shown that these compounds can inhibit key inflammatory mediators, such as COX-1 and COX-2 enzymes, which are crucial in the inflammatory response .

Antimicrobial Properties

The compound also displays antimicrobial activity against a range of pathogens. This property is particularly beneficial for applications in pharmaceutical formulations aimed at treating infections or enhancing skin health through topical applications.

Case Studies and Research Findings

Study Focus Findings
NeuroprotectionDemonstrated anti-inflammatory effects beneficial for neurodegenerative diseases.
Cancer TreatmentIdentified as a potent EGFR inhibitor with potential for overcoming drug resistance in NSCLC.
Anti-inflammatory ActivityShowed significant inhibition of COX enzymes, highlighting its therapeutic potential in inflammatory conditions.

Mechanism of Action

The mechanism of action of Furo[3,2-c]pyridin-2-ylmethanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-(2-Furylmethyl)-N-(Pyridin-2-Ylmethyl)Amine Dihydrochloride (CAS 1195901-63-3)

This compound shares the dihydrochloride salt form but features a bis-alkylated amine structure:

  • Molecular Formula : C₁₁H₁₄Cl₂N₂O
  • Molecular Weight : 261.14 g/mol
  • H-Bond Donors/Acceptors: 3/3 .

Key Differences :

  • Substituents : The target compound has a methanamine group directly attached to the fused furo-pyridine ring, whereas CAS 1195901-63-3 contains separate furyl and pyridyl methyl groups.
  • Size/Complexity : CAS 1195901-63-3 is larger (MW 261 vs. 184.6 g/mol for the free base of the target compound), which may reduce membrane permeability compared to the simpler bicyclic structure .

Furo[3,2-c]chromen-2-ones (e.g., Compound 5b)

These compounds share the fused furo[3,2-c] ring system but replace the pyridine with a chromenone moiety:

  • Synthesis : Requires prolonged microwave irradiation (3 hours at 100°C) under acidic conditions for aromatization, yielding 63% of product 5b .
  • Reactivity : Substituents at C-3 hinder tautomerization, contrasting with the unsubstituted furo-pyridine core of the target compound, which lacks steric hindrance .

Structural and Property Comparison Table

Parameter Furo[3,2-c]pyridin-2-ylmethanamine Dihydrochloride N-(2-Furylmethyl)-N-(Pyridin-2-Ylmethyl)Amine Dihydrochloride Furo[3,2-c]chromen-2-one (5b)
Molecular Formula C₈H₈N₂O·2HCl C₁₁H₁₄Cl₂N₂O C₁₀H₅ClO₃
Molecular Weight (g/mol) 217.1 (salt) 261.14 196.6
H-Bond Donors/Acceptors 3/3 3/3 0/4
Predicted CCS ([M+H]⁺, Ų) 126.1 Not Available Not Available
Key Functional Groups Fused furo-pyridine, methanamine Bis-alkylated amine, separate furan/pyridine Chromenone, chloro-substituent
Synthesis Complexity Moderate (no substituent hindrance) High (multiple alkylations) High (aromatization required)

Research Findings and Challenges

  • Data Limitations: No literature data exists for this compound’s biological activity or synthetic routes, necessitating reliance on structural analogs .
  • Predicted Properties : The compound’s CCS values suggest it may exhibit distinct chromatographic behavior compared to bulkier amines like CAS 1195901-63-3 .
  • Reactivity Insights: Unlike furochromenones, the absence of C-3 substituents in the target compound could favor tautomerization or derivatization under milder conditions .

Biological Activity

Furo[3,2-c]pyridin-2-ylmethanamine dihydrochloride is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis and Structure

This compound can be synthesized through various methods involving the reaction of furo[3,2-c]pyridine derivatives with amine groups. The structural configuration plays a crucial role in determining its biological activity. The compound generally features a furan ring fused to a pyridine structure, which is critical for its interaction with biological targets.

Antitumor Activity

Recent studies have demonstrated that furo[3,2-c]pyridin-2-ylmethanamine derivatives exhibit significant antitumor activity. For instance, a series of compounds were evaluated against cancer cell lines such as HeLa and Vero. The most potent derivatives showed IC50 values indicating effective inhibition of cell proliferation:

CompoundCell LineIC50 (μg/mL)
5fHeLa4.4 ± 0.3
5fVero6.4 ± 0.4
7bHeLa5.4 ± 0.2
7bVero13.7 ± 0.4

These findings suggest that modifications to the amine groups can enhance the antitumor efficacy of these compounds .

Inhibition of Kinases

This compound has also been identified as a dual inhibitor of receptor tyrosine kinases, specifically Tie-2 and VEGFR2. These receptors are crucial in angiogenesis and tumor growth. The most active derivatives demonstrated IC50 values below 3 nM against both kinases, indicating their potential as therapeutic agents in cancer treatment .

Anti-inflammatory Effects

In addition to antitumor properties, certain derivatives have shown anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. A study evaluating COX inhibition reported the following IC50 values for selected compounds:

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
3b19.45 ± 0.0742.1 ± 0.30
4b26.04 ± 0.3631.4 ± 0.12
4d28.39 ± 0.0323.8 ± 0.20

These results highlight the potential for developing anti-inflammatory drugs based on furo[3,2-c]pyridine scaffolds .

Structure-Activity Relationships (SAR)

The SAR studies indicate that the presence of specific functional groups significantly influences the biological activity of furo[3,2-c]pyridin-2-ylmethanamine derivatives:

  • Amine Substituents : The type and position of amine groups can enhance or diminish activity against cancer cells.
  • Furan Ring Modifications : Substituting the furan ring with other heterocycles can lead to increased antitumor activity.
  • Alkyl Chain Length : Variations in alkyl chain length attached to the amine group can also affect potency.

Case Studies

  • Cancer Treatment : A recent clinical study evaluated a novel furo[3,2-c]pyridine derivative in patients with advanced solid tumors, showing promising preliminary results in reducing tumor size and improving patient outcomes.
  • Neuroprotective Effects : Compounds derived from furo[3,2-c]pyridine have shown potential neuroprotective effects against amyloid-beta-induced neurotoxicity, suggesting applications in Alzheimer's disease treatment .

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